1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine
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Overview
Description
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine is a complex organic compound with a molecular formula of C16H20F2N4O3S. This compound is characterized by the presence of a difluoromethyl group, a pyrazole ring, and a piperazine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via difluoromethylation reactions, often using difluoromethylating agents such as ClCF2H.
Sulfonylation: The pyrazole ring is then sulfonylated using sulfonyl chlorides in the presence of a base.
Formation of the Piperazine Ring: The final step involves the reaction of the sulfonylated pyrazole with 3-methoxybenzylpiperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrazole ring are known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of specific pathways. These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine can be compared with other similar compounds, such as:
1-{[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine: This compound lacks the methoxybenzyl group, which may result in different biological activities and chemical properties.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole: This compound contains a trifluoromethyl group and an isoxazole ring, which may confer different reactivity and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24F2N4O3S |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C18H24F2N4O3S/c1-13-17(14(2)24(21-13)18(19)20)28(25,26)23-9-7-22(8-10-23)12-15-5-4-6-16(11-15)27-3/h4-6,11,18H,7-10,12H2,1-3H3 |
InChI Key |
ULUCOJHMESPYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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